![molecular formula C13H19NO2 B3372319 Tert-butyl 2-(3-(aminomethyl)phenyl)acetate CAS No. 885280-75-1](/img/structure/B3372319.png)
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate
Overview
Description
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate, also known as Boc-3-aminomethylphenylacetic acid, is a chemical compound widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a protecting group for amino acids during peptide synthesis.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate involves the protection of the amino group of an amino acid during peptide synthesis. The protecting group is removed at the end of the synthesis process to yield the desired peptide. The use of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate as a protecting group improves the yield and purity of the final product.
Biochemical and Physiological Effects:
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate does not have any known biochemical or physiological effects. It is used solely as a protecting group for amino acids during peptide synthesis.
Advantages and Limitations for Lab Experiments
The use of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate as a protecting group for amino acids during peptide synthesis has several advantages. It improves the yield and purity of the final product, and it is easily removed at the end of the synthesis process. However, Tert-butyl 2-(3-(aminomethyl)phenyl)acetate has some limitations. It is not suitable for the protection of certain amino acids, such as cysteine and histidine, and it is not compatible with certain reaction conditions, such as acidic or basic conditions.
Future Directions
There are several future directions for the use of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate in scientific research. One direction is the development of new protecting groups that are more efficient and compatible with a wider range of reaction conditions. Another direction is the synthesis of new bioactive peptides using Tert-butyl 2-(3-(aminomethyl)phenyl)acetate as a starting material. Additionally, the use of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate in the synthesis of peptide-based drugs and therapeutics is an area of active research.
Scientific Research Applications
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate is widely used in scientific research as a protecting group for amino acids during peptide synthesis. It is also used in the synthesis of various bioactive peptides, such as neuropeptides, opioid peptides, and vasopressin analogs. Furthermore, Tert-butyl 2-(3-(aminomethyl)phenyl)acetate is used as a starting material for the synthesis of various biologically active compounds.
properties
IUPAC Name |
tert-butyl 2-[3-(aminomethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14/h4-7H,8-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIMTIMRQGWSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696465 | |
Record name | tert-Butyl [3-(aminomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate | |
CAS RN |
885280-75-1, 479586-24-8 | |
Record name | 1,1-Dimethylethyl 3-(aminomethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885280-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [3-(aminomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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